N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide
Overview
Description
The compound belongs to a class of chemicals that include sulfonamides and naphthalene derivatives, known for their diverse applications in medicinal chemistry and organic synthesis. These compounds have been extensively studied for their chemical reactivity, biological activities, and potential in drug development.
Synthesis Analysis
The synthesis of complex molecules like "N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide" often involves multi-step organic reactions, including the use of aminobenzenesulfonamide as a key intermediate. The process may involve Pauson-Khand reactions, cycloadditions, and nitration, among others, to introduce the nitrobenzene and sulfonamide functional groups to the naphthalene core (Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the compound of interest, is critical for their biological activity and chemical properties. Studies on similar compounds have shown that the presence of nitro, sulfonamide, and naphthalene groups significantly affects the molecule's electronic configuration, conformation, and overall reactivity (Chlebosz et al., 2023).
Scientific Research Applications
1. Application in Calcium Sensing Receptor Agonism
A study by Kiefer et al. (2009) investigated the crystal structures of six- and seven-membered cyclic sulfonamides, including N-[(1R)-1-(1-naphthyl)ethyl]-3,4-dihydro-2H-1,2-benzothiazin-4-aminium 1,1-dioxide chloride, which are representatives of a new family of agonists of the extracellular calcium sensing receptor (CaSR). These agonists have possible clinical importance, with their crystal structures revealing notable absence of intramolecular pi-pi stacking between their respective aromatic groups, distinguishing CaSR agonists from antagonists (Kiefer et al., 2009).
2. Structural and Spectral Analysis of Sulfonamide Derivatives
Danish et al. (2021) synthesized new sulfonamide derivatives and characterized them using FTIR, ESI-MS, and X-ray crystallography. These compounds, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate, were analyzed for their hydrogen bonding features, providing insight into the structural properties of similar sulfonamide derivatives (Danish et al., 2021).
3. Catalytic Applications in Asymmetric Reactions
Karamé et al. (2003) explored the synthesis of chiral N4 Schiff bases, including sulfonamide derivatives, for use as ligands in metal complexes. These complexes showed potential as precursors for homogeneous asymmetric catalysis of various reactions, demonstrating the applicability of sulfonamide derivatives in catalytic processes (Karamé et al., 2003).
4. Enzyme Inhibition Activities
Abbasi et al. (2015) evaluated various sulfonamide derivatives for their enzyme inhibition activities, particularly against lipoxygenase and α-glucosidase. This study suggests the potential of these molecules as anti-inflammatory and anti-diabetic drugs, highlighting the relevance of sulfonamide derivatives in therapeutic research (Abbasi et al., 2015).
5. Organic Nanoparticle Formation and Bioimaging Applications
Choudhury et al. (2018) designed naphthalene diimide-based amphiphilic molecules for self-assembly into organic nanoparticles, showing potential for bioimaging applications. These studies demonstrate the capacity of sulfonamide derivatives to form structurally diverse and functionally significant nanoparticles (Choudhury et al., 2018).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound. However, as it is intended for research use only2, it should be handled with appropriate safety measures.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
N-[(1R,2R)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)25-23-11-4-5-12-24(23)26-32(30,31)20-15-13-19(14-16-20)27(28)29/h2-3,6-10,13-17,23-26H,4-5,11-12H2,1H3/t17-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYQGWHLOLELE-UOKFIYJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474390 | |
Record name | N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide | |
CAS RN |
908598-58-3 | |
Record name | N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.